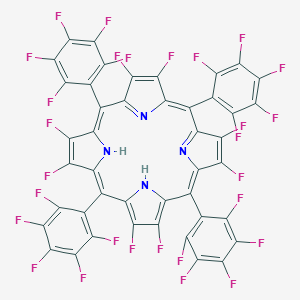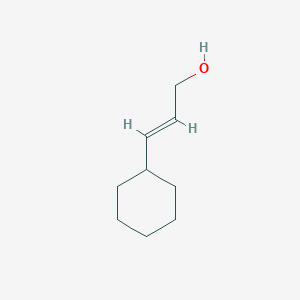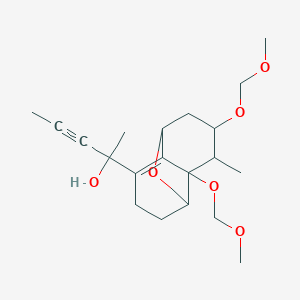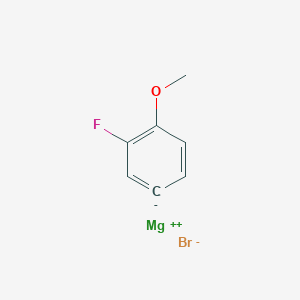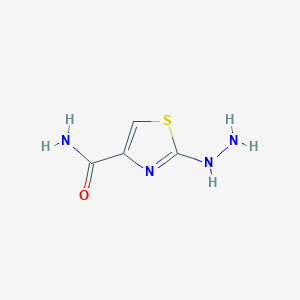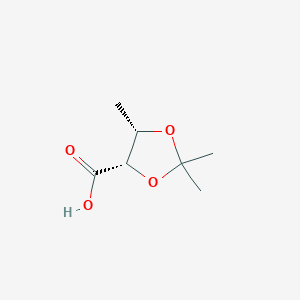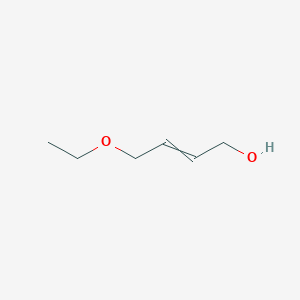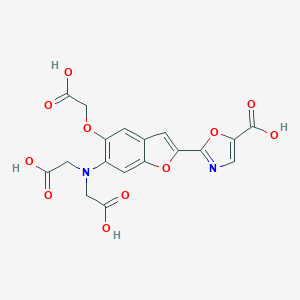![molecular formula C7H9N5O B055061 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol CAS No. 116527-66-3](/img/structure/B55061.png)
2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol, also known as PPE, is a compound that has gained significant attention in scientific research due to its potential therapeutic benefits. PPE is a pyrazolopyrazine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in various applications.
Mechanism Of Action
The mechanism of action of 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol is not fully understood. However, studies have suggested that 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol may exert its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol has also been found to inhibit the growth and proliferation of cancer cells by blocking the activation of certain signaling pathways.
Biochemical And Physiological Effects
2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol has a variety of biochemical and physiological effects that make it a promising candidate for use in various applications. 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of inflammatory diseases. 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol has also been found to have anti-cancer activity, particularly against breast cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol in lab experiments is its potent anti-cancer activity. 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol has been found to be effective against a variety of cancer cell lines, making it a promising candidate for use in cancer research. However, one of the limitations of using 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol. One potential area of research is in the development of new cancer therapies based on 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol. Another potential area of research is in the development of new anti-inflammatory and anti-oxidant therapies based on 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis method for 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 2-chloroethylamine hydrochloride with sodium azide to form 2-azidoethylamine. This is followed by a cyclization reaction with 1,2-diaminobenzene to form the pyrazolopyrazine ring. The final step involves the reduction of the azide group to form the amine group, resulting in the formation of 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol.
Scientific Research Applications
2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol has been extensively studied for its potential therapeutic benefits in various scientific research applications. One of the most promising applications of 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol is in the treatment of cancer. Studies have shown that 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol has potent anti-cancer activity, particularly against breast cancer cells. 2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
116527-66-3 |
|---|---|
Product Name |
2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol |
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-(1H-pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol |
InChI |
InChI=1S/C7H9N5O/c13-2-1-8-6-4-9-7-5(11-6)3-10-12-7/h3-4,13H,1-2H2,(H,8,11)(H,9,10,12) |
InChI Key |
DFQAKFQVJKGMMA-UHFFFAOYSA-N |
SMILES |
C1=C(N=C2C=NNC2=N1)NCCO |
Canonical SMILES |
C1=C(N=C2C=NNC2=N1)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




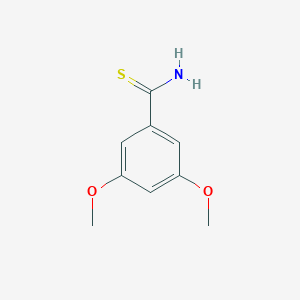
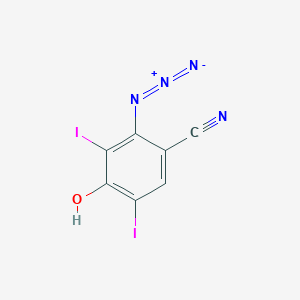
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)

